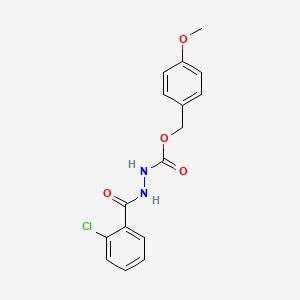
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate, also known as MCHC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCHC is a hydrazine derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of 4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of β-secretase, an enzyme involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anticancer, antifungal, and antibacterial properties. This compound has also been shown to have antioxidant and anti-inflammatory effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications for diabetes.
实验室实验的优点和局限性
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate. One direction is to further explore its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules and biological systems.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been studied extensively for its potential as a therapeutic agent and building block for new materials. This compound has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research on this compound, and further studies are needed to fully understand its potential applications and mechanism of action.
合成方法
The synthesis of 4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to yield this compound. The purity and yield of this compound can be improved through recrystallization and chromatographic techniques.
科学研究应用
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate has been studied extensively due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been explored for its potential as a building block for the synthesis of new materials.
属性
IUPAC Name |
(4-methoxyphenyl)methyl N-[(2-chlorobenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-12-8-6-11(7-9-12)10-23-16(21)19-18-15(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKXKDKPHMZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)
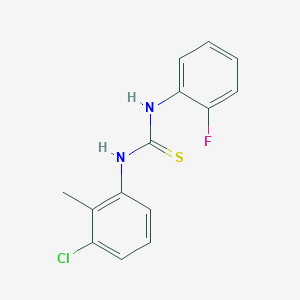
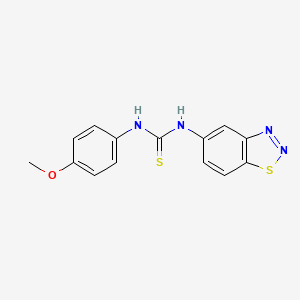

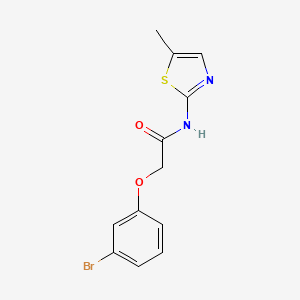
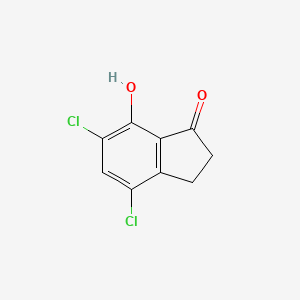
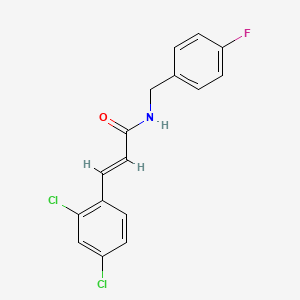
![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
